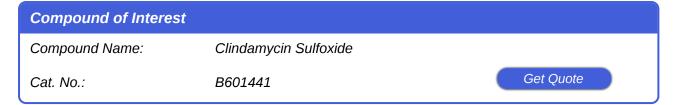


Clindamycin sulfoxide chemical structure and properties

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An In-depth Technical Guide to Clindamycin Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for **clindamycin sulfoxide**, an active metabolite of the antibiotic clindamycin.

Executive Summary

Clindamycin sulfoxide is the primary active metabolite of clindamycin, formed through S-oxidation, predominantly by the cytochrome P450 isoform CYP3A4.[1][2] While not administered directly as a therapeutic agent, its formation is a key aspect of clindamycin's pharmacokinetics and it possesses its own antimicrobial activity.[1][2][3] This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its biological formation and mechanism of action.

Chemical Structure and Identification

Clindamycin sulfoxide is a derivative of the lincosamide antibiotic clindamycin. The sulfoxide group introduces a chiral center at the sulfur atom, resulting in a mixture of diastereomers.[4]



- IUPAC Name: (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide[5]
- Synonyms: U-25026A, 7(S)-Chloro-7-deoxylincomycin sulfoxide[2][3]
- CAS Number: 22431-46-5[1][2][3][5]
- Molecular Formula: C₁₈H₃₃ClN₂O₆S[2][3][5]
- SMILES: CCC[C@@H]1C--INVALID-LINK--C(=O)N--INVALID-LINK--S(=O)C)O)O)O">C@@H--INVALID-LINK--CI[3][5]

Physicochemical Properties

The following table summarizes the key quantitative data for **clindamycin sulfoxide**.

Property	Value	Source(s)
Molecular Weight	440.98 g/mol	[3][6][7]
441.0 g/mol	[2][5]	
Exact Mass	440.1747856 Da	[5]
Physical Form	Solid	[2]
Off-White Solid	[6]	
Melting Point	85-95 °C	[6]
Solubility	Methanol: Slightly soluble	[2]
Water: Slightly soluble	[2]	
Storage Temperature	2-8 °C	[8]
-20 °C	[6]	

Biological Activity and Mechanism of Action

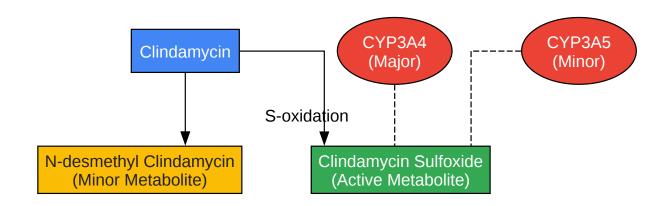
Clindamycin sulfoxide is recognized as an active metabolite of clindamycin.[1][2] Like its parent compound, it exhibits antibacterial properties by inhibiting bacterial protein synthesis.



This is achieved through binding to the 50S ribosomal subunit, which interferes with the translocation steps in protein elongation.[3][9] In vitro studies have demonstrated its efficacy against various bacteria, including P. prevotti, B. fragilis, and C. sordelli, with MIC values of 2, 2, and 1 mg/L, respectively.[1][2]

Metabolic Pathway

Clindamycin is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, with minor involvement from CYP3A5, to form **clindamycin sulfoxide** through S-oxidation.[1] [2][9] A minor metabolite, N-desmethyl clindamycin, is also formed.[9]



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Metabolic conversion of Clindamycin.

Experimental Protocols Synthesis of Clindamycin Sulfoxide

The following protocol is adapted from a patented synthesis method which utilizes hydrogen peroxide as the oxidizing agent.[4] This method is designed to be straightforward while minimizing the over-oxidation of clindamycin to clindamycin sulfone.[4]

Materials:

- Clindamycin
- 30% Aqueous Hydrogen Peroxide Solution



- Water
- Ethanol
- 50 mL Round-bottom flask
- Ice bath or Water bath (10-50 °C)
- Stirring apparatus
- Suction filtration apparatus
- Vacuum oven

Procedure:

- Dissolve clindamycin (e.g., 5.1 g) in a 50 mL round-bottom flask with a small amount of water (e.g., 2 mL).
- Add the aqueous hydrogen peroxide solution (e.g., 4.5 mL of 30% H₂O₂). The molar ratio of clindamycin to hydrogen peroxide should be between 1:2 and 1:6.[4]
- Agitate the mixture to ensure complete dissolution.
- Maintain the reaction temperature between 10 °C and 50 °C with stirring. Reaction time will
 vary from 20 minutes to 2 hours, with shorter times required at higher temperatures.[4]
- Upon completion of the reaction, add three times the volume of ethanol to the mixture to precipitate the solid product.
- · Collect the solid via suction filtration.
- Dry the collected solid in a vacuum oven at room temperature to obtain **clindamycin sulfoxide** as a white solid. The product will be a mixture of two steric isomers.[4]

Workflow for the synthesis of **Clindamycin Sulfoxide**.

Analytical Methodology: LC-MS/MS



For the quantitative analysis of **clindamycin sulfoxide** in biological matrices such as plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a commonly employed platform.[10]

General Protocol Outline:

- Sample Preparation:
 - Protein precipitation of the plasma sample using a solvent like acetonitrile or methanol.
 - Centrifugation to separate the precipitated proteins.
 - Collection of the supernatant for analysis.
 - Dilution of the supernatant if necessary.
- Chromatographic Separation (LC):
 - Utilize a C18 reverse-phase column.
 - Employ a gradient elution mobile phase, typically consisting of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection (MS/MS):
 - Use an electrospray ionization (ESI) source in positive ion mode.
 - Monitor specific precursor-to-product ion transitions for both clindamycin sulfoxide and an appropriate internal standard using Multiple Reaction Monitoring (MRM).

This methodology provides the high selectivity and sensitivity required for determining the concentration of metabolites in complex biological samples.[10][11]

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